Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13658858
InChI: InChI=1S/C16H22N2O2/c19-16(20-12-13-4-2-1-3-5-13)18-8-6-14-10-17-11-15(14)7-9-18/h1-5,14-15,17H,6-12H2/t14-,15+
SMILES: C1CN(CCC2C1CNC2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C16H22N2O2
Molecular Weight: 274.36 g/mol

Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate

CAS No.:

Cat. No.: VC13658858

Molecular Formula: C16H22N2O2

Molecular Weight: 274.36 g/mol

* For research use only. Not for human or veterinary use.

Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate -

Specification

Molecular Formula C16H22N2O2
Molecular Weight 274.36 g/mol
IUPAC Name benzyl (3aR,8aS)-2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-6-carboxylate
Standard InChI InChI=1S/C16H22N2O2/c19-16(20-12-13-4-2-1-3-5-13)18-8-6-14-10-17-11-15(14)7-9-18/h1-5,14-15,17H,6-12H2/t14-,15+
Standard InChI Key WWBNZJPZPBWDQT-GASCZTMLSA-N
Isomeric SMILES C1CN(CC[C@@H]2[C@H]1CNC2)C(=O)OCC3=CC=CC=C3
SMILES C1CN(CCC2C1CNC2)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CN(CCC2C1CNC2)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate belongs to the class of nitrogen-containing heterocycles, combining a seven-membered azepine ring fused to a five-membered pyrrolidine moiety. The cis-configuration of the bicyclic system is critical for its biological interactions, as evidenced by comparative studies on stereoisomers .

Molecular Properties

The compound’s molecular formula is C₁₆H₂₂N₂O₂, with a molar mass of 274.36 g/mol. Its IUPAC name, benzyl (3aR,8aS)-2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-6-carboxylate, reflects the stereochemical arrangement of the bicyclic system and the benzyl ester group. Key identifiers include:

PropertyValue
Standard InChIInChI=1S/C16H22N2O2/c19-16(20-12-13-4-2-1-3-5-13)18-8-6-14-10-17-11-15(14)7-9-18/h1-5,14-15,17H,6-12H2/t14-,15+
Standard InChIKeyWWBNZJPZPBWDQT-GASCZTMLSA-N
Isomeric SMILESC1CN(CC[C@@H]2[C@H]1CNC2)C(=O)OCC3=CC=CC=C3

The bicyclic framework introduces significant rigidity, which enhances binding affinity to biological targets. The benzyl carboxylate group contributes to solubility and pharmacokinetic properties, enabling penetration across the blood-brain barrier.

Synthesis and Stereochemical Control

The synthesis of Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate employs multi-step organic reactions, with emphasis on stereoselectivity to achieve the desired cis-fused configuration .

Key Synthetic Steps

A representative route involves:

  • Aza-Cope Rearrangement: A thermally induced -sigmatropic rearrangement of an enammonium intermediate generates a transient iminium ion.

  • Mannich Cyclization: Trapping the iminium ion with a nucleophilic amine facilitates ring closure, forming the pyrroloazepine core .

  • Esterification: Introduction of the benzyl carboxylate group via Steglich esterification completes the synthesis.

Reaction conditions (e.g., solvent: benzene; reagents: m-CPBA, Na₂HPO₄) are optimized to favor cis-selectivity, achieving yields exceeding 50% after purification .

Future Research Directions

Clinical Translation

Phase I trials are needed to assess pharmacokinetics and toxicity. Structural analogs with improved blood-brain barrier permeability are under development.

Mechanistic Studies

Advanced techniques like cryo-EM and NMR spectroscopy could elucidate binding dynamics with neurotransmitter receptors.

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